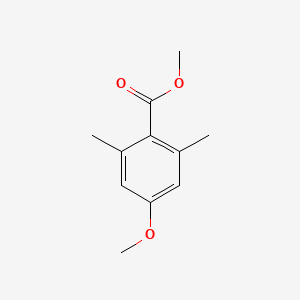

Methyl 4-methoxy-2,6-dimethylbenzoate

Descripción

Significance of Benzoate (B1203000) Esters in Contemporary Organic Synthesis and Chemical Sciences

Benzoate esters are a cornerstone class of compounds in organic chemistry, serving as crucial intermediates in a wide array of synthetic transformations. nbinno.com Their utility stems from the ester functional group, which can be readily converted into other functionalities. For instance, esters can undergo hydrolysis to yield carboxylic acids and alcohols, reduction to form alcohols or aldehydes, and can react with organometallic reagents to produce tertiary alcohols. chemicalbook.com Reactions such as the Claisen condensation, which forms carbon-carbon bonds to create β-keto esters, highlight their importance in building more complex molecular architectures. nbinno.com

Beyond their role as synthetic intermediates, benzoate esters are integral to the production of polymers, particularly polyesters, and are widely used as building blocks in the synthesis of fine chemicals and pharmaceuticals. nbinno.comprepchem.com The prevalence of the benzoate motif in nature and its application in industries such as food and beverage as preservatives further underscore its significance. researchgate.net

Overview of Methyl 4-methoxy-2,6-dimethylbenzoate within the Context of Substituted Benzoate Esters

This compound is a polysubstituted aromatic ester. Its structure is characterized by a central benzene (B151609) ring to which a methyl ester group (-COOCH₃), a methoxy (B1213986) group (-OCH₃) at the para position (C4), and two methyl groups at the ortho positions (C2 and C6) are attached.

The defining feature of this molecule is the presence of the two ortho-methyl groups flanking the ester functionality. This substitution pattern creates significant steric hindrance, which forces the methoxycarbonyl group to rotate out of the plane of the benzene ring. This has profound implications for the molecule's electronic properties, specifically inhibiting the resonance interaction between the carbonyl group and the aromatic π-system. acs.org This steric inhibition of resonance is a key point of scientific interest in this and related di-ortho-substituted benzoates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₃ | acs.org |

| Molecular Weight | 194.23 g/mol | acs.org |

| Melting Point | 329-330 K (56-57 °C) | acs.org |

Historical Development of Research Methodologies for Aromatic Esters

The study of aromatic esters has evolved in tandem with the development of organic chemistry's foundational techniques. Early research focused on classical reactions like Fischer-Speier esterification, a method involving the acid-catalyzed reaction of a carboxylic acid with an alcohol. The limitations of such methods, especially with sterically hindered substrates, spurred further innovation. For instance, the difficulty in esterifying acids with bulky ortho substituents, like 2,6-dimethylbenzoic acid, was a key observation by Victor Meyer in 1894 that led to the concept of "steric hindrance".

The mid-20th century saw the advent of powerful spectroscopic techniques, which revolutionized the characterization of these compounds. Infrared (IR) spectroscopy allowed for the direct observation of the ester carbonyl stretch, while Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, became an indispensable tool for probing the electronic environment of the carbon atoms in the aromatic ring and the ester group. A 1967 study on substituted methyl benzoates used ¹³C NMR to demonstrate how ortho substituents sterically inhibit conjugation, a theme central to the study of this compound. X-ray crystallography has provided definitive, three-dimensional structural information, as demonstrated by a 1988 study that precisely measured the bond lengths and the torsion angle of this compound. acs.org

Current Research Trajectories and Challenges in Benzoate Chemistry

Modern research in benzoate chemistry is driven by the pursuit of efficiency, sustainability, and novel applications. A significant trend is the development of "green" chemistry approaches for ester synthesis, aiming to reduce waste, avoid harsh reagents, and use environmentally benign catalysts and solvents. This includes the use of solid acid catalysts and microwave-assisted synthesis to accelerate reactions and improve yields. acs.org

A major challenge remains the selective synthesis and modification of polysubstituted benzoates. Creating specific substitution patterns on the aromatic ring often requires multi-step synthetic sequences. Furthermore, overcoming the challenges associated with sterically hindered esters, both in their synthesis and subsequent reactions, continues to be an area of active research. The development of new catalytic systems that can operate under mild conditions with high functional group tolerance is a key goal. There is also growing interest in the biological activities of novel benzoate esters, expanding their potential use in medicinal chemistry and agrochemicals. nbinno.com

Detailed Research Findings on this compound

Synthesis and Spectroscopic Analysis

The synthesis of this compound typically proceeds via the esterification of its corresponding carboxylic acid, 4-methoxy-2,6-dimethylbenzoic acid. Due to the significant steric hindrance from the two ortho-methyl groups, standard Fischer esterification conditions may be sluggish. A common and effective method for such hindered acids is to first dissolve the acid in concentrated sulfuric acid and then pour the solution into cold methanol (B129727). This generates a highly reactive acylium ion intermediate that is readily trapped by methanol.

The primary research interest in this molecule has been its use as a model compound to study the effects of steric hindrance on electronic communication within an aromatic system. A pivotal 1988 study by Dell'Erba, Sancassan, Novi, et al., investigated the ¹³C NMR chemical shifts of a series of methyl 4-X-benzoates and their 2,6-dimethyl analogues. The key finding was that the sensitivity of the carbonyl carbon's chemical shift to changes in the para-substituent (X) was remarkably similar in both the hindered (2,6-dimethylated) and unhindered series. This was unexpected, as steric hindrance was predicted to significantly reduce the resonance interaction, thereby diminishing the substituent's electronic effect on the carbonyl carbon.

To resolve this spectroscopic puzzle, a definitive crystal structure was determined by Mugnoli, Sancassan, Novi, and Petrillo in the same year. acs.org

Table 2: Crystallographic and Spectroscopic Data for this compound

| Parameter | Value | Significance | Reference |

| Crystal System | Monoclinic | Describes the basic crystal shape. | acs.org |

| Space Group | P2₁/c | Defines the symmetry elements within the crystal. | acs.org |

| C(aromatic)-C(ester) Bond Length | 1.503 Å | Slightly elongated, consistent with reduced double bond character due to poor conjugation. | acs.org |

| Torsion Angle (Benzene-Ester) | 64° | Quantifies the severe twisting of the ester group out of the aromatic plane due to steric clash with ortho-methyls. | acs.org |

| ¹³C NMR (C=O) Shift | δ ~170 ppm | The chemical shift is less affected by para-substituents than expected, prompting the structural study. |

The X-ray analysis confirmed that the methoxycarbonyl group is twisted out of the plane of the benzene ring by a significant angle of 64°. acs.org This large torsion angle physically demonstrates the severe steric inhibition of resonance. The authors concluded that the observed ¹³C NMR behavior must be rationalized by a mechanism where the through-space polarization effects of the substituent are more dominant than the through-bond resonance effects, which are largely nullified by the steric hindrance. acs.org

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-methoxy-2,6-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-5-9(13-3)6-8(2)10(7)11(12)14-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCCJANLIBHNEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372874 | |

| Record name | methyl 4-methoxy-2,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37934-88-6 | |

| Record name | methyl 4-methoxy-2,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Methyl 4 Methoxy 2,6 Dimethylbenzoate Analogues

Hydrolysis Kinetics and Mechanistic Pathways

The hydrolysis of esters, a fundamental reaction in organic chemistry, can proceed through different mechanistic pathways depending on the reaction conditions (acidic or basic catalysis) and the structure of the ester itself. libretexts.org For analogues of methyl 4-methoxy-2,6-dimethylbenzoate, the presence of bulky ortho substituents and the electronic nature of the para-methoxy group significantly influence the kinetics and mechanism of hydrolysis.

Acid-catalyzed hydrolysis of esters typically follows one of two primary mechanisms: the AAc2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) or the AAc1 (acid-catalyzed, acyl-oxygen cleavage, unimolecular) pathway. ucoz.comslideshare.net

The AAc2 mechanism is the most common pathway for the hydrolysis of esters. ucoz.comresearchgate.net It involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack of a water molecule on the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol yield the carboxylic acid. youtube.com However, this pathway is significantly hindered for esters with bulky ortho substituents, such as in methyl 2,6-dimethylbenzoate (B1233830) and its analogues. ucoz.comcdnsciencepub.com The steric hindrance from the two ortho-methyl groups impedes the approach of the water molecule to the carbonyl carbon. cdnsciencepub.comlibretexts.org

The AAc1 mechanism , on the other hand, is favored for sterically hindered esters, particularly in strongly acidic solutions. ucoz.comspcmc.ac.in This mechanism involves the initial protonation of the ester, followed by the unimolecular cleavage of the acyl-oxygen bond to form a stable acylium ion intermediate. spcmc.ac.in The acylium ion then reacts with water to produce the carboxylic acid. The formation of the acylium ion is the rate-determining step. For esters of 2,4,6-trimethylbenzoic acid (mesitoic acid), this mechanism has been clearly demonstrated. slideshare.net The presence of two ortho-methyl groups in methyl 2,6-dimethylbenzoate and its 4-methoxy analogue promotes this pathway by creating significant steric strain in the ester, which is relieved upon formation of the planar acylium ion. spcmc.ac.incdnsciencepub.com Studies on the hydrolysis of sterically crowded benzoate (B1203000) esters in sulfuric acid have shown that the changeover from the AAc2 to the AAc1 mechanism occurs at lower acidities as methyl substitution on the benzene (B151609) ring increases. cdnsciencepub.comcdnsciencepub.com This is primarily due to a decrease in the activation enthalpy for the AAc1 process, which is attributed to the release of steric strain and enhanced mesomeric stabilization of the acylium ion. cdnsciencepub.com

Nucleophilic acyl substitution is the fundamental reaction type governing ester hydrolysis. masterorganicchemistry.com It proceeds through a characteristic addition-elimination mechanism where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel a leaving group. masterorganicchemistry.comlibretexts.org In the context of ester hydrolysis, the nucleophile is typically a water molecule (in acidic or neutral conditions) or a hydroxide (B78521) ion (in basic conditions), and the leaving group is an alcohol or alkoxide. masterorganicchemistry.com

The reactivity of the carbonyl group towards nucleophilic attack is a key determinant of the reaction rate. libretexts.org Steric and electronic factors play crucial roles. libretexts.org In the case of this compound analogues, the two ortho-methyl groups provide significant steric hindrance around the carbonyl carbon, shielding it from nucleophilic attack. libretexts.orgstackexchange.com This steric impediment slows down the rate of the initial addition step, which is often the rate-limiting step in nucleophilic acyl substitution. libretexts.org

Under basic conditions, the hydrolysis of sterically hindered esters like methyl 2,4,6-trimethylbenzoate (B1236764) can be challenging. stackexchange.com While the common BAc2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism, involving the attack of a hydroxide ion on the carbonyl carbon, is generally favored for ester hydrolysis, it is significantly slowed down by the steric hindrance of the ortho substituents. stackexchange.com In some cases of extreme steric hindrance and with a methyl ester, an alternative BAl2 (base-catalyzed, alkyl-oxygen cleavage, bimolecular) mechanism may come into play. stackexchange.com This mechanism involves an SN2 attack of the hydroxide ion on the methyl group of the ester, leading to the cleavage of the alkyl-oxygen bond. stackexchange.com However, the BAc2 mechanism remains the more common pathway, even if the reaction rate is substantially reduced. stackexchange.com

The rate and selectivity of the hydrolysis of this compound analogues are profoundly influenced by both electronic substituent effects and steric hindrance.

Steric Hindrance: The two ortho-methyl groups exert a significant steric effect, which is the primary factor controlling the rate of hydrolysis. psu.edu This steric hindrance shields the carbonyl carbon from the approach of the nucleophile (water or hydroxide ion), thereby decreasing the rate of hydrolysis. libretexts.orgpsu.edu Studies comparing the hydrolysis rates of methyl benzoate, methyl ortho-toluate, and methyl 2,6-dimethylbenzoate have demonstrated a progressive decrease in reactivity with increasing ortho-methylation. cdnsciencepub.com This is a direct consequence of the increased steric crowding around the reaction center. cdnsciencepub.com In some instances, severe steric hindrance can lead to a change in the reaction mechanism, as seen in the shift from the AAc2 to the AAc1 pathway in acid-catalyzed hydrolysis. cdnsciencepub.comcdnsciencepub.com

Substituent Effects: The electronic nature of substituents on the benzene ring also plays a role, although often secondary to steric effects in highly hindered systems. psu.edu The para-methoxy group (-OCH3) in this compound is an electron-donating group. Electron-donating groups generally decrease the rate of nucleophilic acyl substitution by reducing the partial positive charge on the carbonyl carbon, making it less electrophilic. zenodo.org Conversely, electron-withdrawing groups increase the rate of hydrolysis. libretexts.org In the case of the para-methoxy substituent, its electron-donating resonance effect can make the carbonyl carbon less susceptible to nucleophilic attack. zenodo.org However, in the context of the AAc1 mechanism, the electron-donating nature of the methoxy (B1213986) group can help to stabilize the acylium ion intermediate, which could potentially increase the rate of this specific pathway.

Table 1: Relative Hydrolysis Rates of Substituted Methyl Benzoates

| Compound | Relative Rate of Alkaline Hydrolysis | Key Influencing Factors |

| Methyl Benzoate | 1.00 | Baseline |

| Methyl p-methoxybenzoate | < 1.00 | Electron-donating effect of p-OCH3 |

| Methyl o-methylbenzoate | < 1.00 | Steric hindrance from one o-CH3 |

| Methyl 2,6-dimethylbenzoate | << 1.00 | Significant steric hindrance from two o-CH3 groups |

| This compound | << 1.00 | Dominant steric hindrance from two o-CH3 groups and a minor electron-donating effect from p-OCH3 |

| This table provides a qualitative comparison based on established principles of organic chemistry. Actual numerical values would require specific experimental data. |

Linear Free Energy Relationships (LFERs), most notably the Hammett equation, are powerful tools for quantifying the effects of substituents on the rates and equilibria of reactions of aromatic compounds. libretexts.orgic.ac.uk The Hammett equation is expressed as:

log(k/k0) = ρσ

where:

k is the rate constant for the reaction of a substituted compound.

k0 is the rate constant for the reaction of the unsubstituted compound.

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent. seesaa.net

For the hydrolysis of benzoate esters, a positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups. cambridge.org This is because electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

In the case of this compound analogues, applying a simple Hammett correlation is complicated by the significant steric effects of the ortho-methyl groups. The standard Hammett equation is generally not applicable to ortho-substituted systems because it does not account for steric effects. ic.ac.uk However, for meta- and para-substituted analogues without the ortho-methyl groups, the Hammett equation can be used to correlate their hydrolysis rates. researchgate.netemerginginvestigators.org For instance, the para-methoxy group has a negative σ value, reflecting its electron-donating character, which would predict a slower rate of hydrolysis compared to unsubstituted methyl benzoate. researchgate.net

To account for the steric effects of ortho substituents, more complex LFER models, such as the Taft equation, are often employed. These models separate the electronic effects (inductive and resonance) from the steric effects. For the alkaline hydrolysis of ortho-substituted phenyl benzoates, it has been found that inductive and steric factors are the primary drivers of changes in reactivity, with the resonance effect playing a minor role. researchgate.net

Carbonyl Acyl Group Transfer Reactions

Carbonyl acyl group transfer reactions are a broad class of reactions that include ester hydrolysis as a specific example. zenodo.org These reactions involve the transfer of an acyl group (R-C=O) from one nucleophile to another. In the context of this compound analogues, the reactivity in acyl transfer reactions is largely dictated by the same steric and electronic factors that influence hydrolysis.

The significant steric hindrance provided by the two ortho-methyl groups makes the carbonyl carbon of these esters less accessible to incoming nucleophiles. This steric shielding will generally slow down the rate of any acyl transfer reaction. For an acyl transfer to occur, a nucleophile must attack the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the original alkoxy group (methoxide in this case) and form a new bond with the incoming nucleophile. masterorganicchemistry.com

The facility of this process depends on both the nucleophilicity of the attacking species and the stability of the leaving group. While the methoxide (B1231860) ion is a reasonably good leaving group, the high activation energy required to form the sterically crowded tetrahedral intermediate will be the major barrier to the reaction. Therefore, this compound and its close analogues are expected to be relatively unreactive in carbonyl acyl group transfer reactions under standard conditions. More forcing conditions, such as high temperatures or the use of highly reactive nucleophiles, would likely be required to effect such transformations.

Electrophilic Aromatic Substitution Reactions on the Benzoate Ring

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces a hydrogen atom on an aromatic ring. masterorganicchemistry.com The mechanism typically involves two steps: the attack of the aromatic ring's π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the loss of a proton to restore the aromaticity of the ring. masterorganicchemistry.com

In this compound, the benzene ring is substituted with three groups: a methoxy group (-OCH3), an ester group (-COOCH3), and two methyl groups (-CH3). The directing and activating/deactivating effects of these substituents determine the position and feasibility of further electrophilic substitution.

Methoxy group (-OCH3): This is a strongly activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.

Methyl groups (-CH3): These are weakly activating and ortho-, para-directing groups through an inductive effect and hyperconjugation.

Ester group (-COOCH3): This is a deactivating and meta-directing group because the carbonyl group is electron-withdrawing from the ring through resonance.

In this compound, the positions ortho to the ester group are already occupied by the methyl groups. The position para to the ester is occupied by the methoxy group. The positions available for substitution are at C3 and C5 (meta to the ester group and ortho to the methoxy group).

Nucleophilic Reactivity at the Ester Moiety and Aromatic System

The nucleophilic reactivity of this compound is dominated by the significant steric hindrance around the carbonyl carbon of the ester group. The two ortho-methyl groups effectively shield the electrophilic center from the approach of nucleophiles, rendering the compound highly resistant to common hydrolytic conditions. This steric inhibition drastically slows the rate of saponification compared to unhindered esters like methyl benzoate.

Standard alkaline hydrolysis of esters proceeds via a bimolecular nucleophilic acyl substitution (BAc2) mechanism, where a hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate. However, for severely hindered esters like this compound and its analogue, methyl 2,4,6-trimethylbenzoate (methyl mesitoate), this pathway is energetically unfavorable. stackexchange.com Consequently, under forcing conditions, an alternative bimolecular mechanism involving nucleophilic attack at the methyl group's carbon (an SN2 reaction) can occur. stackexchange.com This pathway, termed bimolecular base-catalyzed alkyl-oxygen cleavage (BAl2), results in the cleavage of the alkyl-oxygen bond rather than the acyl-oxygen bond. stackexchange.comresearchgate.net

Studies on the hydrolysis of methyl 2,4,6-tri-t-butylbenzoate, an even more sterically congested ester, have provided clear evidence for the BAl2 mechanism, where hydroxide attacks the methyl carbon, bypassing the inaccessible carbonyl group entirely. researchgate.net For this compound, while the BAc2 pathway is severely retarded, it is not always completely suppressed. The actual mechanism can be a competition between the BAc2 and BAl2 pathways, depending on the specific reaction conditions.

Research has shown that specialized reagents are needed for efficient hydrolysis. For instance, the use of potassium trimethylsilanolate (KOTMS) in a mixture of tetrahydrofuran (B95107) and hexamethylphosphoramide (B148902) has been effective in cleaving such hindered esters at room temperature.

Table 1: Hydrolysis of this compound and Analogues

| Ester Compound | Reagent/Conditions | Reaction Time | Yield of Carboxylic Acid | Primary Mechanism |

|---|---|---|---|---|

| This compound | KOTMS, THF/HMPA, 25°C | 24 hours | 95% | BAc2 (facilitated by silyl (B83357) ether intermediate) |

| Methyl 2,4,6-trimethylbenzoate (Methyl mesitoate) | NaOH, Aqueous Dioxane, 100°C | Very Slow | Low | Slow BAc2 |

| Methyl 2,4,6-tri-t-butylbenzoate | NaOH, Aqueous Dioxane, High Temp. | Slow | Quantitative | BAl2 |

Regarding the aromatic system, nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is highly unlikely. SNAr reactions require the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a suitable leaving group (like a halide) to activate the ring towards nucleophilic attack. openstax.orgchemistrysteps.commasterorganicchemistry.com The subject molecule possesses electron-donating methoxy and methyl groups and lacks a conventional leaving group on the ring, making it inert to this reaction pathway under typical conditions.

Reductive Transformations of the Ester and Aromatic Core

The ester and aromatic functionalities of this compound can be selectively or fully reduced using different reagents and conditions.

Reduction of the Ester Moiety: The ester group can be readily reduced to a primary alcohol, yielding (4-methoxy-2,6-dimethylphenyl)methanol. The reagent of choice for this transformation is Lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of reducing esters and carboxylic acids. byjus.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous or acidic workup to protonate the resulting alkoxide. byjus.comucalgary.ca Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally ineffective for the reduction of esters. masterorganicchemistry.com

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the ester's carbonyl carbon. ucalgary.ca This is followed by the elimination of the methoxide leaving group to form an intermediate aldehyde, which is immediately reduced further by another equivalent of hydride to the final primary alcohol. ucalgary.ca

Reduction of the Aromatic Core: The aromatic ring can undergo reduction through two primary pathways depending on the desired product.

Birch Reduction: For partial reduction of the aromatic ring, the Birch reduction is the most suitable method. This reaction employs a solution of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol (such as ethanol (B145695) or tert-butanol) as a proton source. wikipedia.org For anisole (B1667542) derivatives like this compound, the electron-donating nature of the methoxy group directs the reduction. The expected product is 1,4-dihydro-4-methoxy-2,6-dimethylbenzoate, where the double bonds are positioned to keep the methoxy group attached to a sp²-hybridized carbon. pearson.comstackexchange.com The reaction proceeds via the formation of a radical anion, which is protonated by the alcohol. wikipedia.orgic.ac.ukrzepa.net Subsequent reduction and protonation yield the non-conjugated cyclohexadiene product.

Catalytic Hydrogenation: Complete reduction (saturation) of the aromatic ring to a cyclohexane (B81311) derivative requires more forceful conditions. Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like rhodium-on-carbon (Rh/C), ruthenium (Ru), or nickel (Ni) at high pressures and temperatures can achieve this. This process would convert this compound into Methyl 4-methoxy-2,6-dimethylcyclohexanecarboxylate. The ester group typically remains intact under these conditions, although reduction can occur under extremely harsh protocols.

Table 2: Summary of Reductive Transformations

| Transformation | Reagent(s) | Functional Group Targeted | Product |

|---|---|---|---|

| Ester Reduction | 1. LiAlH₄, THF 2. H₃O⁺ workup | Ester | (4-methoxy-2,6-dimethylphenyl)methanol |

| Birch Reduction | Na, NH₃ (liq.), EtOH | Aromatic Ring | Methyl 1,4-dihydro-4-methoxy-2,6-dimethylbenzoate |

| Catalytic Hydrogenation | H₂, Rh/C or Ru, High P/T | Aromatic Ring | Methyl 4-methoxy-2,6-dimethylcyclohexanecarboxylate |

Oxidative Processes Involving this compound Derivatives

Oxidative reactions of this compound can be directed at either the alkyl side chains or the methoxy group, depending on the chosen oxidant and reaction conditions.

Oxidation of the Benzylic Methyl Groups: The two methyl groups on the aromatic ring are susceptible to oxidation due to the presence of benzylic hydrogens. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under basic conditions followed by acidification, or chromic acid (H₂CrO₄), can oxidize alkyl chains on a benzene ring to carboxylic acid groups. masterorganicchemistry.com This reaction proceeds as long as there is at least one hydrogen on the benzylic carbon. masterorganicchemistry.com Applying these conditions to this compound would be expected to oxidize both methyl groups, ultimately yielding 4-methoxy-1,2,3-benzenetricarboxylic acid after hydrolysis of the original ester and the newly formed methyl esters under the harsh reaction conditions.

Oxidative Demethylation of the Methoxy Group: The para-methoxy group can be cleaved through oxidative demethylation. This transformation converts the methyl ether into a phenol, which can be further oxidized to a p-quinone. Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective for this purpose. The reaction proceeds by a single-electron transfer from the electron-rich aromatic ring to the oxidant, leading to the formation of a radical cation, which then reacts with water to eliminate the methyl group as formaldehyde (B43269) or methanol (B129727).

Enzymatic systems are also known to perform this reaction. For example, certain monooxygenases found in microorganisms like Pseudomonas putida can specifically catalyze the O-demethylation of 4-methoxybenzoate (B1229959) derivatives to their corresponding 4-hydroxybenzoate (B8730719) counterparts. nih.govnih.gov These biocatalytic systems are highly specific and operate under mild, physiological conditions. researchgate.net

Table 3: Potential Oxidative Transformations

| Transformation | Reagent(s) | Functional Group Targeted | Expected Major Product |

|---|---|---|---|

| Benzylic Oxidation | 1. KMnO₄, NaOH, Heat 2. H₃O⁺ | Ring Methyl Groups | 4-Methoxy-1,2,3-benzenetricarboxylic acid |

| Oxidative Demethylation | Ceric Ammonium Nitrate (CAN) | Methoxy Group | 2,6-Dimethyl-p-benzoquinone |

| Enzymatic O-Demethylation | 4-methoxybenzoate monooxygenase | Methoxy Group | Methyl 4-hydroxy-2,6-dimethylbenzoate |

Advanced Spectroscopic and Analytical Characterization Methodologies in Aromatic Ester Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. Its ability to probe the magnetic environments of atomic nuclei provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.

High-Resolution 1H and 13C NMR for Comprehensive Structural Assignment

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are the primary tools for the initial structural verification of Methyl 4-methoxy-2,6-dimethylbenzoate. The chemical shifts (δ), multiplicities, and integration values of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons, the methoxy (B1213986) protons, the ester methyl protons, and the protons of the two methyl groups on the aromatic ring. The symmetry of the molecule simplifies the aromatic region of the spectrum. The integration of these signals will correspond to the number of protons in each unique chemical environment.

Similarly, the ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, the ester methyl carbon, and the carbons of the two ring-substituted methyl groups. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Predicted ¹³C Chemical Shift (δ, ppm) |

| Ar-H | ~6.5 - 6.7 | s | 2H | ~114 |

| OCH₃ (ring) | ~3.8 | s | 3H | ~55 |

| COOCH₃ | ~3.9 | s | 3H | ~52 |

| Ar-CH₃ | ~2.1 - 2.3 | s | 6H | ~20 |

| C=O | - | - | - | ~170 |

| Ar-C (quaternary) | - | - | - | ~125, ~138, ~160 |

Note: Predicted values are based on the analysis of structurally similar compounds.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, HSQC, NOESY)

To further confirm the structural assignments made from 1D NMR, a suite of two-dimensional (2D) NMR experiments is employed. These techniques reveal correlations between different nuclei, providing a more detailed map of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be expected to show no cross-peaks in the aromatic region, confirming the isolated nature of the two aromatic protons.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. In this case, it would similarly show the lack of extended coupling from the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This powerful technique correlates directly bonded carbon and hydrogen atoms. It would be used to definitively link the proton signals to their corresponding carbon signals, for instance, confirming the assignment of the aromatic protons to their specific carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial proximity between protons. For this compound, NOESY could show correlations between the methoxy protons and the adjacent aromatic protons, as well as between the ester methyl protons and the ortho-methyl groups, providing crucial information about the molecule's conformation.

Table 2: Expected 2D NMR Correlations for this compound

| Technique | Expected Key Correlations |

| COSY | No significant correlations expected due to isolated spin systems. |

| TOCSY | No significant extended correlations expected. |

| HSQC | Ar-H with Ar-C; OCH₃ (ring) with OCH₃-C; COOCH₃ with COOCH₃-C; Ar-CH₃ with Ar-CH₃-C. |

| NOESY | OCH₃ (ring) protons with ortho Ar-H protons; COOCH₃ protons with ortho Ar-CH₃ protons. |

Applications of Quantitative NMR for Purity and Compositional Analysis

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a compound without the need for a specific reference standard of the same compound. mdpi.comgoogle.com By integrating the signal of a known amount of an internal standard with a signal from the analyte, the absolute purity of the analyte can be calculated. chegg.com For this compound, a suitable internal standard would be a compound with a sharp singlet in a region of the spectrum that does not overlap with any of the analyte's signals. mdpi.com The purity is determined by comparing the integral of a specific, well-resolved proton signal of the analyte (e.g., the methoxy protons) to the integral of a known amount of the internal standard. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₄O₃), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the molecular formula. nih.gov

Table 3: Predicted HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄O₃ |

| Theoretical Exact Mass | 194.0943 u |

| Expected Ion (e.g., [M+H]⁺) | 195.1016 u |

Note: The exact mass is for the neutral molecule. The expected ion will vary based on the ionization method used.

Analysis of Fragmentation Patterns for Structural Elucidation

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For aromatic esters like this compound, characteristic fragmentation pathways are expected. libretexts.org Cleavage of the ester group is a common fragmentation route. The loss of the methoxy radical (•OCH₃) from the ester would result in a prominent acylium ion. Another likely fragmentation is the loss of the entire ester group. The stability of the aromatic ring means that the molecular ion peak is often strong. libretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Lost Neutral/Radical |

| 194 | [C₁₁H₁₄O₃]⁺• (Molecular Ion) | - |

| 163 | [C₁₀H₁₁O₂]⁺ | •OCH₃ |

| 135 | [C₉H₁₁O]⁺ | •COOCH₃ |

| 121 | [C₈H₉O]⁺ | •COOCH₃ and •CH₂ |

Note: The fragmentation pattern can be influenced by the ionization technique used.

Coupled Chromatographic-Mass Spectrometric Techniques (e.g., GC-MS, LC-MS)

Coupled chromatographic-mass spectrometric techniques are indispensable for the identification and quantification of volatile and semi-volatile compounds in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide high sensitivity and specificity, making them ideal for the analysis of aromatic esters like this compound.

LC-MS, particularly with techniques like electrospray ionization (ESI), is well-suited for the analysis of less volatile or thermally labile compounds. A reverse-phase HPLC method with a mobile phase of acetonitrile (B52724) and water could be employed to separate this compound. sielc.com For mass spectrometric detection, a switch to a volatile buffer like formic acid in the mobile phase would be necessary. sielc.com The resulting mass spectrum would be expected to show a prominent protonated molecule [M+H]+, providing accurate molecular weight information.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational structure of molecules.

Infrared (IR) Spectroscopy: The IR spectrum of an aromatic ester is characterized by several key absorption bands. For a compound like this compound, one would expect to observe:

A strong carbonyl (C=O) stretching vibration, characteristic of the ester group. For aromatic esters, this peak typically appears in the range of 1730-1715 cm⁻¹.

C-O stretching bands, which for esters generally appear between 1300-1000 cm⁻¹.

Aromatic C-H stretching vibrations, which are typically observed just above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the methyl groups, which would appear just below 3000 cm⁻¹.

Vibrations associated with the methoxy group.

While a specific IR spectrum for this compound was not found, the IR spectrum of Methyl 3-methoxy-4-nitrobenzoate is available in the NIST WebBook, providing a reference for a similarly substituted aromatic ester. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in Raman spectra. For this compound, one would anticipate characteristic Raman bands for the substituted benzene ring, as well as vibrations of the ester and methoxy functional groups. The combination of IR and Raman data allows for a more complete picture of the vibrational modes of the molecule. Although a specific Raman spectrum for the target compound is not available, studies on related molecules like 4-methoxy-4-methyl-2-pentanone (B89442) have utilized both FTIR and FT-Raman for comprehensive vibrational analysis. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

A study published in Acta Crystallographica provides detailed crystallographic data for this compound. The key findings from this study are summarized in the table below.

| Crystal Data | |

| Chemical Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 13.455(5) Å, b = 11.692(2) Å, c = 6.851(3) Å, β = 102.48(3)° |

| Volume | 1052.3(6) ų |

| Z | 4 |

| Calculated Density | 1.226 Mg m⁻³ |

| Radiation | Mo Kα (λ = 0.7107 Å) |

| Temperature | 293 K |

| Final R-factor | 0.050 for 1407 observed reflections |

| Data sourced from Acta Crystallographica (1988), C44, 2149-2151. |

The crystal structure reveals that the methoxycarbonyl group is rotated by 64° with respect to the plane of the benzene ring. This significant rotation is attributed to the steric hindrance imposed by the two ortho-methyl groups. This structural information is crucial for understanding the electronic and steric effects within the molecule, which can influence its reactivity and spectroscopic properties.

High-Performance Chromatographic Methods for Separation and Purity Assessment (e.g., GC, HPLC, UPLC)

High-performance chromatographic techniques are essential for the separation of components in a mixture and for the assessment of the purity of a synthesized compound. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC) are routinely employed for the analysis of aromatic esters.

Gas Chromatography (GC): GC is a powerful technique for the separation of volatile compounds. For a compound like this compound, a GC method would typically involve a capillary column with a non-polar or semi-polar stationary phase. The retention time of the compound would be a key parameter for its identification and quantification. While specific GC data for this compound is not available, methods for related compounds, such as the methyl esters of chlorinated benzoic acids, have been developed. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are versatile techniques for the separation of a wide range of compounds. For this compound, a reversed-phase HPLC method would likely be effective. A typical system might use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. sielc.com UPLC, which utilizes smaller particle sizes in the stationary phase, offers higher resolution and faster analysis times compared to traditional HPLC. sielc.com A UPLC method for a related compound, 4-Methoxy-4-methyl-2-pentanone, has been described, highlighting the applicability of this technique for similar structures. sielc.com

The following table outlines a potential HPLC method for the analysis of a related compound, Methyl 4-methoxybenzoate (B1229959), which could be adapted for this compound.

| HPLC Parameters | |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile and water with phosphoric acid |

| Detection | UV (wavelength to be optimized) |

| MS Compatibility | Replace phosphoric acid with formic acid |

| Based on methodology for Methyl 4-methoxybenzoate. sielc.com |

Emerging Analytical Techniques (e.g., Optical Photothermal Infrared Spectroscopy)

Emerging analytical techniques offer new capabilities for the characterization of chemical compounds. Optical Photothermal Infrared (O-PTIR) spectroscopy is one such technique that is gaining prominence in various fields of chemical analysis.

O-PTIR is a photothermal spectroscopy technique that overcomes the diffraction limit of conventional infrared spectroscopy, allowing for sub-micrometer spatial resolution. nih.govphotonics.com It works by using a tunable infrared laser to excite molecular vibrations in a sample, which generates heat. A second, visible laser probes this photothermal effect, providing an infrared spectrum with high spatial resolution. photothermal.comaip.org This technique is particularly valuable for the analysis of heterogeneous samples and for studying chemical composition at the microscale.

While there are no specific O-PTIR studies on this compound reported in the searched literature, the technique has been successfully applied to the analysis of various organic compounds, including lipids and other environmental samples. nih.gov The ability of O-PTIR to provide high-resolution infrared spectra from very small sample areas makes it a promising tool for the future characterization of aromatic esters and their role in complex systems. researchgate.net The combination of O-PTIR with Raman spectroscopy in a single instrument further enhances its analytical power, providing complementary vibrational information from the same sample spot. researchgate.net

Computational and Theoretical Chemistry Studies of Methyl 4 Methoxy 2,6 Dimethylbenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For Methyl 4-methoxy-2,6-dimethylbenzoate, these calculations elucidate the influence of its specific substitution pattern—a central methoxy (B1213986) group and two flanking methyl groups—on the geometry and reactivity of the aromatic ester system.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is extensively used to determine the equilibrium geometry and electronic characteristics of molecules like this compound.

The process begins with a geometrical optimization, where DFT methods, such as the widely used B3LYP functional with a basis set like 6-311+G(d,p), are employed to find the lowest energy structure of the molecule. The resulting optimized parameters, including bond lengths, bond angles, and dihedral angles, can be compared against experimental data, such as those obtained from X-ray crystallography, to validate the theoretical model. iucr.org A crucial aspect of the structure of this compound is the steric hindrance caused by the two ortho-methyl groups, which forces the ester group out of the plane of the benzene (B151609) ring.

Beyond geometry, DFT calculations provide deep insights into the molecule's electronic properties. Key parameters include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions. Another valuable output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map identifies electron-rich regions (nucleophilic sites), typically colored red, and electron-poor regions (electrophilic sites), colored blue, predicting how the molecule will interact with other reagents. researchgate.net

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Besides DFT, other quantum chemical methods are available for molecular analysis. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data for parameterization. nih.gov While often more computationally demanding than DFT, high-level ab initio methods (like Coupled Cluster) can provide benchmark accuracy. HF calculations have been successfully used in conjunction with DFT to study parent molecules like methyl benzoate for calculating properties such as harmonic vibrational frequencies. researchgate.netnih.gov

On the other end of the spectrum, semi-empirical methods (like AM1 or PM3) are much faster than DFT or ab initio calculations because they use approximations and parameters derived from experimental data. nih.gov This speed makes them suitable for preliminary calculations on very large molecules or for high-throughput computational screening. nih.gov However, their accuracy can be limited, especially if the molecule under study differs significantly from those used for parameterization. For a detailed and accurate analysis of a single molecule like this compound, DFT or ab initio methods are generally preferred.

The three-dimensional shape and flexibility of a molecule are crucial to its function and interactions. For this compound, the most significant conformational variable is the rotation of the methoxycarbonyl group (-COOCH₃) around the single bond connecting it to the aromatic ring.

The presence of two methyl groups at the ortho positions creates significant steric repulsion, a phenomenon known as the "ortho effect." researchgate.netkhanacademy.org This steric hindrance prevents the ester group from being coplanar with the benzene ring, as this would lead to a severe clash between the carbonyl oxygen and the methyl groups. researchgate.netrsc.org Consequently, the molecule adopts a non-planar conformation to achieve greater stability.

Theoretical methods can quantify this effect by generating a Potential Energy Surface (PES) scan. This is done by systematically rotating the dihedral angle of the ester group relative to the ring and calculating the molecule's energy at each step. The resulting plot of energy versus dihedral angle reveals the minimum energy conformations (stable conformers) and the energy barriers required for rotation (transition states). This analysis provides a detailed energetic landscape of the molecule's flexibility.

| Conformation | Dihedral Angle (Ring-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| Planar (Transition State) | 0° | 15.0 |

| Non-planar (Stable Conformer) | ~65° | 0.0 |

| Perpendicular (Transition State) | 90° | 5.0 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum mechanics describes the static electronic structure, Molecular Dynamics (MD) simulations provide a view of the molecule in motion. ic.ac.uk MD simulations model the behavior of a molecule over time by solving Newton's equations of motion for a system of atoms, offering insights into conformational flexibility and interactions with its environment.

For this compound, an MD simulation would typically place the molecule in a "box" filled with solvent molecules (e.g., water or an organic solvent) to mimic solution-phase conditions. The simulation would reveal the dynamic fluctuations of the molecule, including the rotation of the methyl groups, the wagging of the methoxy group, and the torsional movement of the ester group around its equilibrium non-planar conformation. semanticscholar.org

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By analyzing the trajectories of the solvent molecules relative to the solute, one can identify and quantify interactions such as transient hydrogen bonds between the ester's carbonyl oxygen and protic solvent molecules. These simulations help to understand solvation effects and how the molecule behaves in a realistic chemical environment.

Theoretical Investigations of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping out the mechanisms of chemical reactions. A fundamental reaction for an ester like this compound is its hydrolysis, which would yield 4-methoxy-2,6-dimethylbenzoic acid and methanol (B129727).

Theoretical investigations of this reaction involve modeling the entire reaction coordinate from reactants to products. researchgate.net Using DFT, researchers can identify the structures of all species involved, including any tetrahedral intermediates and, most importantly, the transition states that connect them. researchgate.netacs.org The transition state represents the highest energy point along the reaction pathway, and its energy relative to the reactants determines the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate.

For ester hydrolysis, mechanisms like the base-catalyzed acyl-oxygen cleavage (BAC2) or the acid-catalyzed equivalent (AAC2) can be modeled. ic.ac.uk These calculations can reveal, for instance, how many solvent molecules are directly involved in the transition state, acting to stabilize charge buildup or facilitate proton transfer. ic.ac.ukacs.org Such studies provide a level of mechanistic detail that is often difficult to obtain through experimental means alone.

Prediction of Thermophysical Properties and Spectroscopic Parameters

Computational methods can accurately predict various physical and spectroscopic properties of this compound. These predictions are valuable for interpreting experimental data and for characterizing the molecule.

Thermophysical Properties: From the results of frequency calculations, it is possible to compute statistical thermodynamic functions such as entropy, heat capacity, and enthalpy at different temperatures. nih.gov These calculations, based on the principles of statistical mechanics, provide insight into the molecule's thermodynamic stability.

Spectroscopic Parameters:

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity, but they can be brought into excellent agreement with experiment by applying a uniform scaling factor (e.g., ~0.96 for B3LYP). researchgate.net This allows for confident assignment of the peaks in experimental FT-IR and Raman spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is another key application. Using methods like the Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate the isotropic magnetic shielding of each nucleus. nih.gov These values can be converted into chemical shifts (δ) by referencing them to a standard compound like Tetramethylsilane (TMS), aiding in the assignment of complex experimental NMR spectra.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1725 | 1720 | Carbonyl stretch |

| ν(C-O) | 1278 | 1275 | Ester C-O stretch |

| ν(C-H)Arom | 3068 | 3070 | Aromatic C-H stretch |

| ν(C-H)Methyl | 2955 | 2958 | Methyl C-H stretch |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in modern medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. For derivatives related to this compound, such as substituted benzoates and other aromatic esters, QSAR studies have been pivotal in elucidating the key structural features that govern their bioactivity, particularly their antifungal and antibacterial properties.

A study on p-hydroxybenzoate esters revealed that their antifungal activity is significantly influenced by electronic properties. The lowest unoccupied molecular orbital (LUMO) energy and the dipole moment were identified as the primary factors determining the antifungal efficacy of these compounds. The QSAR model suggested that an increase in both the LUMO energy and the dipole moment correlates with enhanced antifungal activity. This provides a theoretical basis for designing more potent p-hydroxybenzoate esters. researchgate.net

In a similar vein, research on other substituted benzoate derivatives has consistently shown a strong correlation between molecular descriptors and biological activity. For instance, a 3D-QSAR study on a series of cyclopropanecarboxamides, which share some structural similarities with benzoate esters, yielded a statistically significant model with good predictive power for their antifungal activity. nih.gov Another study on benzamide (B126) derivatives also successfully used a 3D-QSAR approach to predict antioxidative activity, with the generated models showing excellent correlation between experimental and predicted values. nih.gov These studies underscore the utility of QSAR in identifying the electronic and steric factors that can be modulated to enhance the desired biological effects of these classes of compounds.

The following table summarizes the findings from a QSAR study on the antibacterial activity of p-hydroxybenzoate esters, highlighting the key molecular descriptors.

| Descriptor | Correlation with Antibacterial Activity | Implication for Design |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Positive | Increasing LUMO energy can lead to stronger antibacterial activity. |

| Dipole Moment (μ) | Positive | A higher dipole moment is associated with improved antibacterial efficacy. |

This table is based on findings from a QSAR study on p-hydroxybenzoate esters, which are structurally related to the subject compound. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as a benzoate derivative, and its biological target at the molecular level. For compounds structurally related to this compound, molecular docking studies have been crucial in identifying potential mechanisms of action and in the rational design of more effective analogs.

Studies on ester derivatives of benzoic and cinnamic acids have demonstrated their potential as antifungal agents. Molecular docking analyses of these compounds against various Candida species have helped to identify key structural requirements for their antifungal activity. For instance, the presence of a hydroxyl and a methoxy group on the phenyl ring, features present in relatives of the title compound, was found to positively influence the bioactivity against Candida albicans. These studies suggest that the antifungal effect could be due to the binding of these compounds to multiple biological targets. nih.gov

In the context of antibacterial agents, molecular docking has been employed to investigate the interaction of dimethylpyridine derivatives with cyclooxygenase (COX) enzymes. nih.gov While structurally different, this study highlights the application of docking in understanding how substitutions on an aromatic ring can influence binding within an enzyme's active site. Similarly, docking studies on benzamide derivatives against topoisomerase enzymes have revealed that these compounds can exhibit significant binding affinities, suggesting a potential mechanism for their anticancer activity. dergipark.org.tr

A study on 2-acylated benzo- and naphthohydroquinones explored their antifungal activity and utilized molecular docking to understand their structure-activity relationships. mdpi.com The findings indicated that the nature of the acyl group and the aromatic ring significantly influences the antifungal properties.

The table below presents hypothetical binding energy data from a representative molecular docking study of benzoate derivatives against a fungal protein target, illustrating how substitutions can affect binding affinity.

| Compound | Substituents | Predicted Binding Energy (kcal/mol) |

| Methyl benzoate | None | -5.8 |

| Methyl 4-methoxybenzoate (B1229959) | 4-methoxy | -6.5 |

| Methyl 2,6-dimethylbenzoate (B1233830) | 2,6-dimethyl | -6.2 |

| This compound | 4-methoxy, 2,6-dimethyl | -7.1 |

This table contains illustrative data based on general principles observed in molecular docking studies of substituted benzoates and is not from a specific study on the title compound.

Synthetic Utility and Derivative Development in Advanced Chemical Applications

Methyl 4-methoxy-2,6-dimethylbenzoate as a Strategic Building Block in Complex Molecule Synthesis

This compound serves as a highly valuable and strategic building block in the field of organic synthesis. Its substituted benzene (B151609) ring, featuring a specific arrangement of methoxy (B1213986) and methyl groups, provides a pre-functionalized scaffold that chemists can exploit to construct more complex molecular architectures. The electronic and steric properties of these substituents influence the reactivity of the aromatic ring and the ester moiety, allowing for controlled and selective transformations.

The utility of similarly substituted benzoates is evident in the synthesis of natural products and their analogues. For instance, the related compound methyl 2,4-dihydroxy-3,6-dimethylbenzoate can be synthesized from 4-O-desmethylbarbituric acid, a product obtained from fungal fermentation, through hydrolysis and subsequent methyl esterification. google.com This transformation highlights how densely functionalized benzoates are key intermediates in accessing complex natural product scaffolds. The defined substitution pattern on this compound makes it an ideal starting material for multi-step syntheses where precise control over regioselectivity is crucial for achieving the desired complex target molecule.

**6.2. Derivatization Strategies for Functionalized Aromatic Esters

The chemical versatility of aromatic esters like this compound allows for a wide array of derivatization strategies. These strategies can target the ester functional group, the aromatic ring, or the methoxy substituent, leading to a diverse range of novel compounds with applications in pharmacology, materials science, and agrochemistry.

Functionalized benzoate (B1203000) esters are common starting points for the synthesis of pharmacologically active molecules. The synthesis of the anticancer drug Gefitinib (B1684475), for example, has been explored starting from a structurally related compound, methyl 3-hydroxy-4-methoxybenzoate. mdpi.comnih.gov This process demonstrates a typical synthetic sequence involving initial alkylation of the phenolic hydroxyl group, followed by nitration of the aromatic ring, reduction of the nitro group to an amine, cyclization to form the quinazoline (B50416) core, chlorination, and subsequent amination reactions to install the final side chains. mdpi.comnih.gov This multi-step approach illustrates how the benzoate scaffold can be systematically elaborated to build complex, biologically active heterocyclic systems.

Furthermore, complex derivatives such as Methyl barbatate, which features two substituted benzoate units linked by an ester bond, are recognized as important bulk drug intermediates. echemi.com The synthesis and development of such molecules underscore the importance of functionalized benzoates as foundational scaffolds in medicinal chemistry.

Table 1: Representative Synthetic Transformations for Pharmacological Analogues

| Starting Material Analogue | Reaction Sequence | Target Scaffold/Molecule |

| Methyl 3-hydroxy-4-methoxy-benzoate | Alkylation, Nitration, Reduction, Cyclization, Chlorination, Amination | Gefitinib (an EGFR inhibitor) mdpi.comnih.gov |

| 2-hydroxy-4-methoxy-3,6-dimethylbenzoate | Dimerization / Esterification | Methyl barbatate (Bulk Drug Intermediate) echemi.com |

The benzoate framework is a versatile platform for constructing a variety of heterocyclic compounds. A powerful strategy involves the transformation of the ester into a different reactive intermediate that is primed for cyclization. For example, Weinreb amides, which can be prepared from esters, react with lithium or sodium acetylides in an acyl substitution-conjugate addition sequence to produce β-enaminoketoesters. researchgate.net These densely functionalized intermediates are valuable precursors for the regioselective synthesis of heterocycles. Specifically, they can undergo microwave-assisted cyclocondensation with hydrazines to furnish substituted pyrazoles. researchgate.net This methodology provides a robust pathway from a simple aromatic ester to complex, nitrogen-containing heterocyclic systems, which are prevalent in many areas of drug discovery and materials science.

While not directly a monomer, this compound can be converted into derivatives suitable for applications in materials science. A key transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which can convert aryl esters into ketones through selective C(acyl)-O bond cleavage. nih.govresearchgate.net The resulting products, particularly extensively conjugated biaryl ketones, are valuable precursors in materials science. nih.gov These π-conjugated systems are of interest for developing organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their unique photophysical and electronic properties. The ability to transform the stable ester group into a reactive ketone functionality opens an avenue for incorporating this aromatic scaffold into advanced polymer and material structures.

Substituted benzoic acids and their esters are important intermediates in the agrochemical industry. raysbiotech.com For example, the closely related compound 4-Methoxy-2-methylbenzoic acid is utilized as an intermediate in the synthesis of various agrochemicals, including herbicides and insecticides. nbinno.com It serves as a starting material for producing compounds like 2-methyl-4-chlorophenoxyacetic acid, a well-known herbicide. nbinno.com The presence of the methoxy and methyl groups on the ring can influence the biological activity and selectivity of the final agrochemical product. Therefore, compounds like this compound represent a valuable class of synthetic intermediates for the research and development of new, effective, and safe agricultural chemicals.

Advanced Coupling Reactions (e.g., Suzuki Coupling Reactions) Involving Benzoate Esters

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high reliability and functional group tolerance. youtube.comlibretexts.org Traditionally, this reaction involves the coupling of an organoboron reagent with an organic halide or triflate. libretexts.orgorganic-chemistry.org However, recent advancements have expanded the scope to include less reactive electrophiles, such as esters.

Specifically, the acyl-Suzuki cross-coupling enables the conversion of benzoate esters into ketones. researchgate.net This transformation proceeds via a palladium-catalyzed mechanism involving the challenging but achievable oxidative addition of the palladium catalyst into the C(acyl)–O bond of the ester. nih.govresearchgate.net This selective activation is facilitated by specialized catalyst systems, most notably those employing N-heterocyclic carbene (NHC) ligands. nih.govresearchgate.net Air- and moisture-stable [Pd(NHC)(μ-Cl)Cl]₂ precatalysts have proven to be exceptionally reactive for this purpose, allowing the coupling to occur under mild conditions. nih.gov

The catalytic cycle involves three main steps:

Oxidative Addition : The Pd(0) catalyst inserts into the C(acyl)-O bond of the benzoate ester. libretexts.org

Transmetalation : The organoboron reagent, activated by a base, transfers its organic group to the palladium center. libretexts.orgorganic-chemistry.org

Reductive Elimination : The two organic partners on the palladium complex couple, forming the ketone product and regenerating the Pd(0) catalyst. youtube.comlibretexts.org

This reaction provides a powerful method for late-stage functionalization and the synthesis of versatile ketone products from readily available ester starting materials. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Esters

| Component | Example | Purpose | Citation |

| Catalyst | [Pd(IPr)(μ-Cl)Cl]₂ (an NHC-Pd complex) | Catalyzes the C-C bond formation via C(acyl)-O activation. | nih.gov |

| Electrophile | This compound | The ester coupling partner. | |

| Nucleophile | Arylboronic Acid | The organoboron coupling partner. | organic-chemistry.org |

| Base | K₂CO₃, Powdered KF | Activates the organoboronic acid for transmetalation. | nih.govorganic-chemistry.org |

| Solvent | Tetrahydrofuran (B95107) (THF) | Provides the reaction medium. | nih.gov |

| Conditions | Room Temperature | Mild conditions enabled by modern catalysts. | nih.gov |

Environmental Fate and Degradation Studies of Benzoate Esters in Academic Research

Hydrolytic Stability and Kinetics in Aquatic Systems

The hydrolytic stability of an ester is a critical parameter for determining its persistence in aqueous environments. For Methyl 4-methoxy-2,6-dimethylbenzoate, the presence of two methyl groups in the ortho positions (2 and 6) relative to the ester functionality creates significant steric hindrance. This structural feature is known to dramatically decrease the rate of hydrolysis compared to unhindered esters.

The low solubility of many benzoate (B1203000) esters in water can also be a rate-limiting factor in their hydrolysis within aquatic systems, as the reaction often occurs slowly at the interface between the ester and water phases. nih.gov The mechanism of hydrolysis can also shift for highly hindered esters from the typical acyl-oxygen fission to a less common alkyl-oxygen fission (BAL2 mechanism), although this has been primarily observed for esters with extremely bulky groups like t-butyl substituents. organic-chemistry.org For an ester like this compound, the BAC2 pathway, while slow, is the more probable mechanism. organic-chemistry.org

| Compound/Condition | Hydrolysis Conditions | Outcome | Mechanism |

| Sterically Hindered Esters | Standard ambient temperature and pH | Very slow to negligible hydrolysis | BAC2 (heavily impeded) |

| Methyl 2,4,6-trimethylbenzoate (B1236764) | High Temperature Water (250-300 °C) | Hydrolysis and competing decarboxylation nih.gov | BAC2 |

| Methyl 2,4,6-trimethylbenzoate | Alkaline High Temperature Water | Efficient hydrolysis without decarboxylation nih.gov | BAC2 |

| Methyl 2,4,6-tri-t-butylbenzoate | Alkaline Solution | Hydrolysis via alkyl-oxygen fission organic-chemistry.org | BAL2 |

Microbial Biodegradation Pathways and Mechanisms

While no studies have specifically documented the microbial degradation of this compound, the biodegradation pathways for benzoate esters and substituted aromatic compounds are well-established, providing a strong basis for predicting its environmental fate. The primary mechanism involves a two-stage process: initial hydrolysis of the ester bond followed by the degradation of the resulting aromatic acid.

The first step is the enzymatic hydrolysis of the ester linkage, yielding 4-methoxy-2,6-dimethylbenzoic acid and methanol (B129727). This reaction is catalyzed by esterase enzymes produced by a wide range of soil and water microorganisms. For example, a strain of Burkholderia cepacia isolated from soil has been shown to effectively hydrolyze methyl benzoate and its chlorinated derivatives. nih.gov

Once formed, the 4-methoxy-2,6-dimethylbenzoic acid enters one of several bacterial catabolic pathways. The degradation of substituted benzoic acids is a key process in the carbon cycle and has been extensively studied. nih.govwikipedia.org

Aerobic Pathways: Under aerobic conditions, bacteria typically employ dioxygenase or monooxygenase enzymes to hydroxylate the aromatic ring, preparing it for cleavage. organic-chemistry.orgwikipedia.org A common strategy is the conversion of benzoate to catechol or protocatechuate, which are then processed through ortho- or meta-cleavage pathways, breaking the aromatic ring and forming aliphatic intermediates that can enter central metabolism (e.g., the Krebs cycle). nih.govwikipedia.org Another aerobic route, known as the "box" pathway, involves the initial activation of the benzoic acid to its coenzyme A (CoA) thioester, benzoyl-CoA, which is then dearomatized and cleaved. organic-chemistry.orgwikipedia.org

Anaerobic Pathways: In the absence of oxygen, the degradation strategy is different. The substituted benzoic acid is first activated to its corresponding CoA thioester. wikipedia.orgcombi-blocks.com This intermediate, 4-methoxy-2,6-dimethylbenzoyl-CoA, then undergoes reductive dearomatization, followed by hydrolytic ring fission and a modified β-oxidation pathway to break down the carbon skeleton. oup.comwikipedia.org

The substituents on the ring (methoxy and methyl groups) influence the rate and success of biodegradation by affecting the molecule's solubility and steric properties, which can hinder enzymatic attack. nih.gov Genera of bacteria known for their ability to degrade benzoates and other aromatic compounds include Pseudomonas, Burkholderia, Azoarcus, and Rhodococcus. nih.govwikipedia.orgnih.gov

| Degradation Stage | Process | Key Intermediates | Microbial Genera (Examples) |

| Initial Degradation | Enzymatic Ester Hydrolysis | 4-methoxy-2,6-dimethylbenzoic acid, Methanol | Burkholderia nih.gov |

| Aerobic Pathway | Aromatic Ring Hydroxylation & Cleavage | Catechols, Protocatechuates | Pseudomonas, Azoarcus wikipedia.orgnih.gov |

| Anaerobic Pathway | CoA-activation, Reduction & Ring Fission | 4-methoxy-2,6-dimethylbenzoyl-CoA | Azoarcus, Syntrophus wikipedia.orgnih.gov |

Photodegradation Mechanisms and Environmental Transformation Products

The photodegradation of this compound in the environment can occur through two primary mechanisms: direct and indirect photolysis. Specific studies detailing the photolytic fate and transformation products of this particular compound are not available in the scientific literature. However, its chemical structure allows for predictions based on the known photochemistry of substituted aromatic esters.

Direct photolysis involves the direct absorption of solar ultraviolet (UV) radiation by the molecule, leading to an electronically excited state that can then undergo chemical transformation. The aromatic ring and the carbonyl group of the ester are the primary chromophores that absorb environmental UV light.

Indirect photolysis involves reactions with photochemically generated reactive species present in sunlit surface waters, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals. These highly reactive oxidants can degrade organic pollutants at significant rates.

Potential transformation pathways for this compound include:

Photo-hydrolysis: Cleavage of the ester bond to yield 4-methoxy-2,6-dimethylbenzoic acid and methanol.

Demethylation: Cleavage of the ether bond of the methoxy (B1213986) group to produce a phenolic derivative (methyl 4-hydroxy-2,6-dimethylbenzoate).

Oxidation of Methyl Groups: Oxidation of one or both of the aryl-methyl groups to hydroxymethyl or carboxylic acid functionalities.

Ring Modification: Attack on the aromatic ring by hydroxyl radicals can lead to the formation of hydroxylated byproducts, which may subsequently undergo ring opening.

The specific products formed would depend on the environmental matrix (e.g., pH, presence of natural organic matter which acts as a photosensitizer). Without experimental data, the quantum yield and environmental half-life due to photodegradation remain unknown.

| Photodegradation Pathway | Potential Transformation Reaction | Expected Product Class |

| Direct/Indirect Photolysis | Cleavage of Ester Bond (Photo-hydrolysis) | Aromatic Acid, Alcohol |

| Indirect Photolysis | Cleavage of Methoxy Ether Bond (O-Demethylation) | Phenolic Ester |

| Indirect Photolysis | Oxidation of Ring-Substituted Methyl Group | Benzylic Alcohol, Benzoic Acid Derivative |

| Indirect Photolysis | Hydroxylation of Aromatic Ring | Hydroxylated Aromatic Ester |

Assessment of Environmental Persistence and Mobility